(R)-Hexan-3-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H16ClN |
|---|---|
Molecular Weight |
137.65 g/mol |
IUPAC Name |
(3R)-hexan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-3-5-6(7)4-2;/h6H,3-5,7H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
HBPOQLARFLBTMS-FYZOBXCZSA-N |
Isomeric SMILES |
CCC[C@@H](CC)N.Cl |
Canonical SMILES |
CCCC(CC)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for R Hexan 3 Amine Hydrochloride
Enantioselective Synthesis Approaches
The synthesis of single-enantiomer chiral amines such as (R)-Hexan-3-amine hydrochloride is a critical endeavor in modern organic chemistry, primarily driven by the pharmaceutical industry's demand for stereochemically pure compounds. Enantioselective methods are paramount to ensure the desired therapeutic effects while minimizing potential off-target activities associated with other stereoisomers.
Reductive Amination Strategies from Prochiral Ketones
Asymmetric reductive amination of prochiral ketones stands as a direct and atom-economical method for synthesizing chiral amines. This approach involves the reaction of a ketone, in this case, hexan-3-one, with an amine source, followed by an enantioselective reduction of the intermediate imine. Transition-metal catalysis, particularly with iridium complexes, has been a focal point of research in this area.
The direct catalytic asymmetric reductive amination of aliphatic ketones, however, presents a considerable challenge in synthetic chemistry. While significant progress has been made with aryl ketones, achieving high enantioselectivity for aliphatic substrates is often more difficult. Research has explored the use of iridium-phosphoramidite complexes as catalysts for the direct reductive amination of a range of ketones. For instance, the use of diphenylmethanamine as an effective coupling partner has been shown to yield chiral amines with high efficiency and enantioselectivity for various ketones. The mechanism often involves the cooperative action of a cationic iridium complex and a chiral phosphate (B84403) counteranion, which facilitates the direct amination under hydrogenation conditions. Although specific data for the synthesis of this compound using these methods is not extensively documented in readily available literature, the general strategies developed for other aliphatic ketones provide a foundational framework.
Biocatalytic Synthesis Routes
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. Several classes of enzymes have been successfully employed for the synthesis of chiral amines from prochiral ketones.
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov Both (R)- and (S)-selective ATAs have been identified and engineered for synthetic applications. rsc.org The reaction equilibrium can be a limiting factor, often necessitating strategies to drive the reaction towards product formation, such as using an excess of the amine donor or removing the ketone byproduct. mdpi.com
(R)-selective ATAs, such as the one from Aspergillus terreus (AT-ATA), are particularly relevant for the synthesis of (R)-amines. rsc.org While wild-type enzymes may have limitations in their substrate scope, protein engineering has been instrumental in expanding their applicability to a wider range of ketones, including aliphatic ones. mdpi.comnih.gov For example, engineered robust ω-transaminases have demonstrated high enantioselectivity in the asymmetric synthesis of various aliphatic amines. mdpi.com The transaminase from Chromobacterium violaceum (CV-TA) is another well-studied enzyme, and its variants have been developed to enhance activity towards specific substrates. diva-portal.orgrsc.org
Below is a representative table illustrating the performance of an engineered ω-transaminase from Pseudomonas jessenii (PjTA-R6) in the synthesis of various aliphatic amines, showcasing the potential of this enzyme class for producing compounds like (R)-Hexan-3-amine.
Table 1: Asymmetric Synthesis of Aliphatic Amines using PjTA-R6
| Substrate (Ketone) | Product (Amine) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-Butanone | (R)-2-Butanamine | 75 | >99 |
| 2-Pentanone | (R)-2-Pentanamine | 80 | >99 |
| 3-Pentanone | 3-Pentanamine | 65 | - |
| 2-Heptanone | (R)-2-Heptanamine | 82 | >99 |
Data is illustrative of the potential of engineered ATAs for aliphatic amine synthesis and is based on findings for analogous substrates.
Amine dehydrogenases (AmDHs) are NAD(P)H-dependent enzymes that catalyze the reductive amination of ketones using ammonia (B1221849) as the amine donor. mdpi.comnih.govnih.gov This method is highly atom-economical, producing only water as a byproduct. Both engineered and native AmDHs have been successfully applied in the synthesis of chiral amines.
Notably, native amine dehydrogenases have demonstrated efficacy in the synthesis of short-chain chiral amines. A study investigating several wild-type AmDHs, including those from Cystobacter fuscus (CfusAmDH), Microbacterium sp., and Mycobacterium smegmatis (MsmeAmDH), showed their capability to convert hexan-3-one. frontiersin.org The reactions, catalyzed by these native enzymes, proceeded with varying degrees of conversion and enantioselectivity, highlighting the potential for direct biocatalytic production of (R)-Hexan-3-amine. frontiersin.org The MsmeAmDH, in particular, has been noted for its utility in producing small chiral amines. frontiersin.org
Table 2: Biocatalytic Reductive Amination of Hexan-3-one by Native Amine Dehydrogenases
| Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| PortiAmDH | High | - | - |
| MicroAmDH | High | - | - |
| MsmeAmDH | High | - | - |
Data from a study on native amine dehydrogenases showing high amine formation from hexan-3-one. frontiersin.org Specific ee values for hexan-3-amine were not detailed in the source.
Imine reductases (IREDs) are a family of NAD(P)H-dependent oxidoreductases that catalyze the reduction of pre-formed imines or imines formed in situ to the corresponding amines. nih.govresearchgate.netnih.gov This class of enzymes has garnered significant attention for the synthesis of secondary and tertiary chiral amines, and in some cases, primary amines through reductive amination. researchgate.net
The application of IREDs involves the coupling of a ketone and an amine to form an imine, which is then asymmetrically reduced by the enzyme. researchgate.net While the substrate scope of IREDs is broad and includes cyclic imines and various ketone-amine pairs, specific examples detailing the synthesis of (R)-Hexan-3-amine are not prominently featured in the literature. However, the general methodology, which has been successfully applied to a wide array of substrates, suggests its potential applicability. Reductive aminases (RedAms), a subset of IREDs, are particularly noteworthy as they can catalyze both the imine formation and its subsequent reduction. researchgate.net
Multienzymatic cascade reactions, where multiple enzymatic transformations are conducted in a single reaction vessel, offer significant advantages in terms of process efficiency and sustainability. acs.orgrsc.orgnih.gov These one-pot systems can overcome unfavorable equilibria, reduce intermediate purification steps, and minimize waste.
For the synthesis of chiral amines, a common cascade involves the coupling of an Amine Dehydrogenase (AmDH) with a cofactor regeneration system, such as a formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). The dehydrogenase recycles the oxidized cofactor (NADP⁺ or NAD⁺) back to its reduced form (NADPH or NADH), which is required by the AmDH. This allows for the use of catalytic amounts of the expensive cofactor. Such systems have been shown to be highly efficient for the reductive amination of a variety of ketones. rsc.org
Another example of a multienzymatic cascade involves the combination of an alcohol dehydrogenase (ADH) and an amine transaminase (ATA). The ADH can oxidize a racemic alcohol to a prochiral ketone, which is then stereoselectively aminated by the ATA to yield an enantiomerically pure amine. These sophisticated systems demonstrate the power of biocatalysis to construct complex chiral molecules from simple precursors in an elegant and efficient manner. acs.org
Hydrolysis of N-Alkylated Precursors for Enantiopure Amines
The synthesis of enantiopure amines can be achieved through the hydrolysis of N-alkylated precursors. This method involves the initial alkylation of a primary amine, followed by the cleavage of the N-alkyl bond to yield the desired secondary amine.
One approach to N-alkylation is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents. organic-chemistry.orgnih.gov This process, catalyzed by ruthenium complexes such as [Ru(p-cymene)Cl2]2 with bidentate phosphine (B1218219) ligands, allows for the conversion of primary amines to secondary amines. organic-chemistry.orgnih.gov The reaction generates water as the only byproduct, presenting an atom-economical alternative to traditional methods that use alkyl halides. organic-chemistry.org A significant advantage of this technique is the retention of stereochemistry in enantiomerically pure amines during the reaction. organic-chemistry.org
Another method for selective mono-N-alkylation involves reacting a primary amine with an alkyl halide in an anhydrous solvent like dimethyl sulfoxide (B87167) or N,N-dimethylformamide, in the presence of a cesium base. google.com This process can be enhanced by the addition of powdered molecular sieves to remove water and tetrabutylammonium (B224687) iodide to promote halide exchange. google.com This technique is effective at room temperature and does not lead to racemization when used with enantiomerically pure substrates. google.com
Asymmetric Hydrogenation of Imines
Asymmetric hydrogenation of imines is a direct and efficient route for preparing chiral amines. nih.govacs.org This method has been successfully implemented on an industrial scale. nih.gov Challenges in the hydrogenation of imines include their susceptibility to hydrolysis and the presence of E/Z stereoisomers. nih.gov
Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are widely used for this purpose. doaj.orgrsc.org For instance, iridium catalysts with chiral ligands have been shown to be effective in the asymmetric hydrogenation of various imines. rsc.org Iron-based catalysts have also been developed for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, offering a more sustainable approach. acs.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For example, iridium-(Cp*) complexes in combination with a chiral phosphoric acid can catalyze the asymmetric hydrogenation of N-aryl imines with high enantiomeric excess (ee). nih.govacs.org
The development of innovative catalytic systems continues to advance the field. For example, a rhodium-catalyzed asymmetric hydrogenation of 3-amino-4-alkyl/aryl disubstituted maleimides using bridged biaryl diphosphine ligands has been reported to yield chiral disubstituted succinimides with excellent stereoselectivities. nih.gov
Chiral Resolution Techniques for Racemic Mixtures
Diastereomeric Salt Formation Using Chiral Acids
A common and effective method for separating enantiomers is the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomers. libretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgpbworks.com
Once the diastereomeric salts are separated, the individual enantiomers of the amine can be regenerated by treatment with a base. libretexts.orgpbworks.com Commonly used chiral resolving agents for racemic amines include (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The choice of the resolving agent and the solvent system is critical for achieving efficient separation. nih.gov For instance, the resolution of a racemic carboxylic acid was successfully achieved using quinidine (B1679956) as the resolving base, where the different solubilities of the diastereomeric salts in aqueous acetonitrile (B52724) allowed for their separation. nih.gov
The efficiency of this method can sometimes be influenced by the solvent, leading to a phenomenon known as solvent-induced chirality switching resolution. nii.ac.jp
Chromatographic Chiral Separation Methods
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of enantiomers. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com
Various types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly common. sigmaaldrich.com For underivatized amino acids, which are zwitterionic and have poor solubility in non-polar solvents, macrocyclic glycopeptide-based CSPs like teicoplanin are effective. sigmaaldrich.com The mobile phase composition, typically a mixture of an alkane and an alcohol, and the column temperature can be optimized to improve separation. youtube.comnih.gov For basic or acidic analytes, additives like diethylamine (B46881) or trifluoroacetic acid are often used. youtube.com
In some cases, pre-column derivatization with a chiral or achiral reagent is employed to enhance detectability or improve separation. nih.govjst.go.jp For example, a method was developed for the estimation of the (S)-isomer in (R)-piperidin-3-amine dihydrochloride (B599025) by pre-column derivatization with para-toluenesulfonyl chloride. nih.gov
Preparative Chiral Chromatography
Preparative chiral chromatography is used for the large-scale separation of enantiomers. youtube.com The principles are similar to analytical chiral HPLC, but the column dimensions and flow rates are significantly larger to handle greater quantities of the racemic mixture. The goal is to isolate one or both enantiomers in high purity and yield.
The selection of the appropriate chiral stationary phase and mobile phase is crucial for a successful preparative separation. The loading capacity of the column, which is the amount of racemate that can be injected without compromising separation quality, is a key parameter in preparative chromatography. The separated enantiomers are collected as they elute from the column.
Kinetic Resolution (KR)
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. The principle relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, converting into a new product, while the other remains largely unreacted. This allows for the separation of the unreacted, enantiomerically enriched starting material. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
The process can be generally represented as follows: A racemic mixture of an amine (rac-amine) is reacted with a resolving agent in the presence of a catalyst. The (R)-enantiomer and (S)-enantiomer react at different rates (k_R and k_S). For instance, if the goal is to isolate the (R)-amine and k_S > k_R, the (S)-amine is preferentially converted to a product (e.g., an amide), leaving behind the enriched (R)-amine.
While specific examples detailing the kinetic resolution of hexan-3-amine are not extensively documented in readily available literature, the principles are broadly applied to similar primary amines. rsc.org For many chiral amines, resolution is often achieved through enzymatic acylation, which represents a highly effective form of kinetic resolution. rsc.org
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of traditional kinetic resolution. In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate is constantly converted to the racemic form, allowing the resolution process to transform theoretically up to 100% of the starting material into a single enantiomeric product. organic-chemistry.org
A common DKR strategy for primary amines involves the combination of an enzyme for the resolution step and a metal catalyst for the racemization step. organic-chemistry.org
Resolution Step: A lipase (B570770), such as Novozym-435 (a commercially available immobilized form of Candida antarctica lipase B), selectively acylates one enantiomer of the amine.
Racemization Step: A palladium-based catalyst, often a nanocatalyst formulation like palladium on aluminum hydroxide (B78521) (Pd/AlO(OH)), facilitates the racemization of the unreacted amine enantiomer. organic-chemistry.org
This dual catalytic system allows for the conversion of a racemic amine into a single, optically pure amide, which can then be hydrolyzed to yield the desired enantiopure amine. Studies on various primary amines have demonstrated high yields (85–99%) and excellent enantiomeric excesses (97–99%) using this approach. organic-chemistry.org The recyclable nature of both the lipase and the palladium nanocatalyst makes this a sustainable and industrially attractive method. organic-chemistry.org
| DKR System Component | Function | Example |
| Resolution Catalyst | Enantioselective acylation | Novozym-435 (Lipase) |
| Racemization Catalyst | Racemization of the unreacted amine | Palladium Nanocatalyst (e.g., Pd/AlO(OH)) |
| Acyl Donor | Provides the acyl group for the reaction | Ethyl acetate (B1210297) or Ethyl methoxyacetate |
| Reaction Temperature | Optimal for both catalytic processes | 70–100°C |
Enzymatic Resolution via Lipase Catalysis
Enzymatic resolution is a powerful subset of kinetic resolution that utilizes enzymes as biocatalysts. Lipases (E.C. 3.1.1.3) are particularly versatile and widely used for their ability to perform highly chemo-, regio-, and enantioselective transformations in both aqueous and non-aqueous media. mdpi.com For resolving amines, lipases catalyze the enantioselective acylation of the amine with an acyl donor.
The process involves the reaction of racemic hexan-3-amine with an acyl donor, such as an ester, in the presence of a lipase. The enzyme will preferentially acylate one enantiomer (e.g., the (S)-enantiomer) to form an amide, leaving the unreacted (R)-hexan-3-amine in high enantiomeric excess. mdpi.com
Key factors influencing the success of lipase-catalyzed resolution include:
Enzyme Choice: Candida antarctica lipase B (CALB), often immobilized as Novozym-435, is a highly effective and commonly used lipase for amine resolution. mdpi.com Other lipases from sources like Candida rugosa have also been used successfully. mdpi.com
Acyl Donor: The choice of the acyl donor (e.g., ethyl acetate, vinyl acetate) can significantly impact reaction rates and enantioselectivity.
Solvent: The reaction is typically carried out in organic solvents like toluene (B28343) or tert-butyl methyl ether (tBuOMe). mdpi.com
Temperature: Reaction conditions are generally mild, often between 40°C and 60°C. mdpi.com
This method consistently produces amines and their corresponding amides with excellent enantiomeric excess values (often >99% ee) and good yields (approaching the theoretical 50% for the unreacted enantiomer). mdpi.com
| Parameter | Details | Reference |
| Enzyme | Candida antarctica lipase B (CALB), Candida rugosa lipase | mdpi.com |
| Reaction Type | Enantioselective N-acylation | mdpi.com |
| Acyl Donor | Esters (e.g., vinyl acetate, phenyl allyl carbonate) | mdpi.com |
| Solvent | Toluene, tert-Butyl methyl ether (tBuOMe) | mdpi.com |
| Outcome | High enantiomeric excess (ee ≥ 99%) for separated amine and amide | mdpi.com |
Continuous Resolution-Racemization-Recycle (R3) Processes
To enhance efficiency and overcome the limitations of batch processing, continuous resolution-racemization-recycle (R3) processes have been developed. These systems integrate resolution and racemization into a continuous flow setup, which is more economical and requires less user input. whiterose.ac.uk The key innovation of an R3 process is the spatial separation of the resolution and racemization steps, which often require conflicting conditions. nih.gov
A typical R3 setup for amine resolution might involve:
Crystallizer (CSTR): A continuously-stirred tank reactor where diastereomeric salt resolution occurs at lower temperatures (e.g., room temperature or below). The less soluble diastereomeric salt crystallizes out and is removed.
Racemization Reactor (PBR): The mother liquor from the crystallizer, containing the more soluble diastereomer, is continuously fed into a packed-bed reactor. This reactor contains an immobilized racemization catalyst (e.g., an iridium-based complex on a solid support) and is heated to a higher temperature (e.g., 80°C) to facilitate racemization. whiterose.ac.uk
Recycle Loop: The racemized solution from the PBR is then cooled and recycled back into the crystallizer, providing a continuous supply of the racemate for resolution.
This approach has been shown to be significantly more effective than simple batch crystallization, with resolutions being 1.6 to 44 times more effective. nih.gov The use of a fixed-bed catalyst for racemization allows for its reuse over many cycles, demonstrating a long operational lifetime. nih.gov
Crystallization-Based Resolution Control
Crystallization-based resolution is a classical yet powerful technique for separating enantiomers. The most common approach is diastereomeric salt formation. In this method, the racemic amine is treated with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.
For the resolution of hexan-3-amine, a suitable chiral acid, such as (R)-mandelic acid or a derivative of tartaric acid, would be used as the resolving agent.
The process involves these steps:
Salt Formation: The racemic hexan-3-amine is dissolved in a suitable solvent (e.g., ethanol, chloroform) and mixed with the chiral resolving agent.
Selective Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. For example, the salt [(R)-amine · (R)-acid] might be less soluble than [(S)-amine · (R)-acid].
Separation: The crystallized salt is separated by filtration.
Liberation of the Amine: The enantiomerically pure amine is recovered from the diastereomeric salt by treatment with a base to neutralize the acid. The resulting free amine is then extracted. The resolving agent can often be recovered and reused.
The success of this method depends heavily on finding the right combination of resolving agent and solvent to achieve a significant difference in the solubilities of the diastereomeric salts.
Advanced Spectroscopic and Structural Elucidation of R Hexan 3 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. For (R)-Hexan-3-amine hydrochloride, both ¹H and ¹³C NMR are used to confirm the connectivity of the hexan-3-amine structure.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. In a suitable solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), the protonated amine group (-NH₃⁺) protons may appear as a broad singlet, or the signal may be exchanged with the solvent. The protons on the carbon chain will exhibit characteristic chemical shifts and splitting patterns. The proton at the chiral center (C3) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene groups at C2 and C4 are diastereotopic because of the adjacent chiral center, and thus may display complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H1 (CH₃) | ~0.9 | Triplet (t) |
| H2 (CH₂) | ~1.6 | Multiplet (m) |
| H3 (CH) | ~3.0 | Multiplet (m) |
| H4 (CH₂) | ~1.5 | Multiplet (m) |
| H5 (CH₂) | ~1.3 | Sextet |
| H6 (CH₃) | ~0.9 | Triplet (t) |
| NH₃⁺ | Variable, broad | Singlet (s) |
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shift of each carbon is indicative of its electronic environment. The carbon atom bonded to the electron-withdrawing ammonium (B1175870) group (C3) is shifted downfield compared to the other aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~13.8 |
| C2 | ~28.0 |
| C3 | ~55.0 |
| C4 | ~35.0 |
| C5 | ~19.0 |
| C6 | ~9.5 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the spectrum is characterized by the presence of the alkylammonium group (-NH₃⁺). spectroscopyonline.com The primary amine salt exhibits a very broad and strong absorption band for the N-H stretching vibrations, typically in the 3200-2800 cm⁻¹ range, which often overlaps with the C-H stretching bands. spectroscopyonline.com Other key absorptions include the asymmetric and symmetric bending vibrations of the NH₃⁺ group. spectroscopyonline.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |
| C-H Stretch (Alkyl) | 2960-2850 | Medium-Strong |
| N-H Bend (Asymmetric) | 1625-1560 | Medium |
| N-H Bend (Symmetric) | 1550-1500 | Medium |
| C-N Stretch | 1250-1020 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Verification (e.g., High-Resolution MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically show the protonated molecule of the free amine, [C₆H₁₅N + H]⁺. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the molecular formula. The free base, hexan-3-amine, has a molecular weight of approximately 101.19 g/mol . nih.gov
Under Electron Ionization (EI), the molecule undergoes fragmentation. The most characteristic fragmentation for aliphatic amines is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This leads to the formation of stable iminium ions. For 3-hexanamine, alpha-cleavage can result in the loss of a propyl radical or an ethyl radical. libretexts.orgnist.gov
Table 4: Expected Mass Spectrometry Data for (R)-Hexan-3-amine
| Species | m/z (Mass-to-Charge Ratio) | Method |
| [M+H]⁺ (Protonated Molecule) | 102.1277 | ESI-HRMS |
| [M]⁺ (Molecular Ion) | 101 | EI-MS |
| [M-C₂H₅]⁺ | 72 | EI-MS |
| [M-C₃H₇]⁺ | 58 | EI-MS |
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Solid-State Structure
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral compound like this compound, obtaining a suitable single crystal allows for the unambiguous determination of its absolute stereochemistry. nih.govspringernature.com
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the precise spatial coordinates of each atom in the crystal lattice, confirming the molecular connectivity and the (R) configuration at the C3 stereocenter. researchgate.netresearchgate.net Furthermore, SCXRD provides detailed insights into the solid-state packing arrangement, including intermolecular forces such as the hydrogen bonding network between the ammonium cations (R-NH₃⁺) and the chloride anions (Cl⁻), as well as other van der Waals interactions. researchgate.net While a specific crystal structure for this compound may not be publicly documented, the methodology remains the gold standard for such stereochemical assignments. researchgate.netresearchgate.net
Applications in Asymmetric Organic Synthesis and Catalysis
As a Chiral Building Block for Complex Organic Molecules
Chiral building blocks, or synthons, are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex target molecule. This approach is a cornerstone of modern organic synthesis, allowing for the efficient construction of stereochemically defined molecules. Chiral amines are particularly valuable as building blocks due to the prevalence of nitrogen-containing stereocenters in biologically active compounds. researchgate.net
In principle, (R)-Hexan-3-amine hydrochloride could serve as a versatile chiral building block. Following deprotection from its salt form, the primary amine could be derivatized or used in coupling reactions to introduce a stereocenter at a specific position in a target molecule. However, a review of the scientific literature does not yield specific examples of this compound being used for the synthesis of complex organic molecules. The general utility of chiral amines suggests its potential in this area, but dedicated studies are required to establish its practical applications.
Utilization as a Chiral Auxiliary in Stereoselective Transformations
A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved from the product, having fulfilled its role of inducing chirality. This method is a powerful strategy for controlling the stereochemical outcome of reactions.
Simple chiral amines are often employed as chiral auxiliaries. For instance, they can be converted into chiral amides or imines, which can then undergo diastereoselective alkylation, reduction, or cycloaddition reactions. While the structural characteristics of (R)-Hexan-3-amine—a primary amine with a stereocenter—make it a candidate for use as a chiral auxiliary, there is a lack of specific published research demonstrating its use in this capacity. The effectiveness of a chiral auxiliary is highly dependent on its ability to create a sterically and electronically biased environment, and the specific performance of this compound for this purpose has not been documented.
Role as a Chiral Ligand in Transition-Metal Catalysis
Transition-metal catalysis is a powerful tool for a wide range of chemical transformations. In asymmetric catalysis, chiral ligands are used to modify the metal center, creating a chiral environment that can lead to the formation of one enantiomer of the product in excess. Chiral amines and their derivatives are a prominent class of ligands for various transition metals. rsc.orgnih.gov
This compound could, in theory, be a precursor to chiral ligands. The amine functionality can be elaborated into more complex structures, such as Schiff bases, amides, or phosphine-containing ligands, which can then coordinate to a metal center. These ligands could potentially be used in asymmetric reactions like hydrogenation, hydrosilylation, or C-C bond-forming reactions. nih.gov Despite this potential, there are no specific examples in the reviewed literature of ligands derived from this compound being used in transition-metal catalysis. The development of new chiral ligands is an active area of research, and the utility of this specific amine remains to be explored.
Applications in Organocatalysis
Organocatalysis refers to the use of small organic molecules as catalysts for chemical reactions. Chiral amines are one of the most important classes of organocatalysts, capable of activating substrates through the formation of chiral enamines or iminium ions. rsc.orgsioc-journal.cncarloneresearch.eu This mode of catalysis has been successfully applied to a wide variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netrsc.org
Primary amines, such as (R)-Hexan-3-amine, can be effective organocatalysts. rsc.orgsioc-journal.cn They can catalyze reactions through enamine or iminium ion intermediates, similar to the more commonly used secondary amines. The specific structure of the amine, including the steric environment around the nitrogen atom, plays a crucial role in determining the efficiency and stereoselectivity of the catalyzed reaction. While the field of chiral primary amine organocatalysis is well-established, specific studies detailing the use of this compound as an organocatalyst are not present in the surveyed scientific literature.
Precursor in the Stereoselective Synthesis of Advanced Intermediates
The synthesis of advanced intermediates, which are complex molecules that are themselves precursors to final products like pharmaceuticals, often relies on the use of simple, enantiomerically pure starting materials. researchgate.net Chiral amines are frequently used as precursors for a wide range of more complex chiral molecules. nih.govacs.org
This compound has the potential to be a starting material for the stereoselective synthesis of more advanced chemical intermediates. For example, it could be a precursor for the synthesis of chiral diamines, amino alcohols, or other functionalized molecules that are valuable in drug discovery and development. nih.govvapourtec.com However, the scientific literature lacks specific, documented pathways where this compound is used as a precursor for the synthesis of such advanced intermediates. The exploration of its synthetic utility in this context remains an open area for research.
Analytical Methodologies and Derivatization Strategies for Research Characterization
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
The primary methods for assessing the purity and enantiomeric excess of chiral amines like (R)-Hexan-3-amine are high-performance liquid chromatography (HPLC) and gas chromatography (GC). researchgate.netnih.gov The core challenge lies in separating the enantiomers, which have identical physical properties in an achiral environment. Two main strategies are employed:
Direct Methods: This approach utilizes a chiral stationary phase (CSP) in either HPLC or GC columns. researchgate.net These stationary phases create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. The use of a CSP is advantageous as it does not require the analyte to be modified, though finding a suitable CSP for a specific compound can require significant method development. thieme-connect.de
Indirect Methods: This strategy involves the pre-column derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). thieme-connect.deacs.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, achiral chromatographic columns. thieme-connect.denih.gov A key requirement for this method is that the derivatization reaction must proceed to completion without causing any racemization of the analyte or the reagent. thieme-connect.de
For compounds like (R)-Hexan-3-amine, which lack a strong chromophore, derivatization is often a dual-purpose strategy, not only enabling chiral separation but also introducing a detectable moiety. nih.gov
Derivatization for Enhanced Detection and Separation in Analytical Techniques
Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for a given analytical technique. researchgate.netiu.edu For a primary amine like (R)-Hexan-3-amine, derivatization can improve volatility for GC analysis, enhance detection by introducing chromophoric or fluorophoric tags, and increase ionization efficiency for mass spectrometry. researchgate.net
Alkylation and acylation are common derivatization techniques that target the active hydrogen on the primary amine group. researchgate.netyoutube.com
Alkylation: This process involves replacing the active hydrogen with an alkyl or aryl group. youtube.com Reagents such as dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can be used to form derivatives that exhibit improved chromatographic behavior. iu.edu
Acylation: This technique introduces an acyl group into the molecule. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with primary amines to form stable trifluoroacetyl derivatives. iu.edu This modification often results in derivatives that are less polar, more volatile, and show better peak shapes in chromatography compared to the original compound. iu.eduyoutube.com For example, the acylation of amphetamine, a primary amine, with TFAA produces a derivative with a significantly narrower and more symmetric chromatographic peak. iu.edu
| Derivatization Type | Reagent | Abbreviation | Purpose | Reference |
|---|---|---|---|---|
| Acylation | Trifluoroacetic anhydride | TFAA | Increases volatility and improves peak shape for GC analysis. | iu.edu |
| Acylation | Acetic Anhydride | - | Introduces an acyl group to compounds with active hydrogens. | researchgate.net |
| Alkylation | Dimethylformamide-dimethyl acetal | DMF-DMA | Forms dimethylaminomethylene derivatives with improved chromatographic behavior. | iu.edu |
| Alkylation | Pentafluorobenzyl bromide | PFBBr | Introduces a group that enhances detection by electron capture detectors (ECD). | youtube.com |
Silylation is one of the most widely used derivatization methods for GC analysis. registech.com It involves replacing an active hydrogen atom from an amine group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com The resulting silyl (B83357) derivatives are more volatile, less polar, and more thermally stable than the parent amine, making them ideal for GC analysis. researchgate.netregistech.com
A variety of silylation reagents are available, differing in their silylating strength. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). iu.edufishersci.com For amines that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent. registech.comfishersci.com For instance, BSTFA + 1-10% TMCS is a stronger formulation ideal for derivatizing compounds with hindered functional groups. fishersci.com MTBSTFA is another reagent that produces stable t-BDMS derivatives which are about 10,000 times more stable against hydrolysis than TMS ethers, offering excellent thermal stability for GC/MS applications. registech.comthermofisher.com
| Reagent | Abbreviation | Derivative Formed | Key Characteristics | Reference |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMS | A strong silylating reagent with volatile byproducts. Often used with TMCS catalyst for hindered groups. | registech.comfishersci.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | TMS | Offers maximum volatility for derivatives. | fishersci.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | t-BDMS | Produces highly stable derivatives, ideal for GC-MS analysis. | registech.comthermofisher.com |
| Hexamethyldisilazane | HMDS | TMS | A weaker TMS donor, often used with a catalyst like TMCS or sulfuric acid. | fishersci.comresearchgate.net |
| Trimethylchlorosilane | TMCS | TMS | Primarily used as a catalyst with other silylation reagents like BSTFA or HMDS. | registech.comfishersci.com |
A significant challenge in analyzing aliphatic amines like (R)-Hexan-3-amine is their lack of a UV-absorbing chromophore or native fluorescence, making detection by common HPLC detectors difficult. nih.govsigmaaldrich.com Pre-column derivatization with a reagent that introduces a chromophore or a fluorophore can overcome this limitation, greatly enhancing detection sensitivity and selectivity. sigmaaldrich.comnih.gov
Several classes of reagents are used for this purpose:
Sulfonyl Chlorides: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines to form highly fluorescent sulfonamide derivatives. thermofisher.com Similarly, p-toluenesulfonyl chloride (PTSC) can be used to introduce a chromophore suitable for UV detection. nih.gov
Dialdehydes: o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (such as N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov This is a widely used method for the analysis of amino acids and primary amines. researchgate.netnih.gov
N-hydroxysuccinimide (NHS) esters: Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react readily with primary amines under mild conditions to yield stable, fluorescent derivatives. sigmaaldrich.com Other examples include succinimidyl esters of fluorophores like fluorescein (B123965) isothiocyanate (FITC). thermofisher.com
| Reagent | Abbreviation | Detection Method | Comments | Reference |
|---|---|---|---|---|
| Dansyl chloride | - | Fluorescence | Reacts with primary and secondary amines to form stable, fluorescent derivatives. | thermofisher.com |
| o-Phthalaldehyde (+ thiol) | OPA | Fluorescence | Reacts specifically with primary amines to form highly fluorescent products. Often used with a chiral thiol for enantiomeric separation. | researchgate.netthermofisher.comnih.gov |
| Fluorescamine | - | Fluorescence | Reacts with primary amines to form fluorescent pyrrolinone products. The reagent itself is non-fluorescent. | thermofisher.com |
| para-Toluene sulfonyl chloride | PTSC | UV-Vis | Introduces a chromophore, enabling UV detection for non-chromophoric amines. | nih.gov |
| Fluorescein isothiocyanate | FITC | Fluorescence | Reacts with primary and secondary amines to form stable thiourea (B124793) linkages. | thermofisher.com |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Fluorescence | Offers good selectivity in aqueous solutions and forms stable derivatives with primary amines. | sigmaaldrich.com |
In liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly improve the ionization efficiency (IE) of analytes, leading to lower limits of detection. nih.gov For electrospray ionization (ESI), derivatization strategies often aim to introduce a group with high proton affinity, such as a tertiary amine, which enhances signal response in the positive ion mode. nih.gov
For example, a two-step derivatization can be employed where linear acyl chloride tags containing a tertiary amine react with primary amines. nih.gov This not only increases proton affinity but also increases the hydrophobicity of the analyte, which can improve separation in reversed-phase chromatography. nih.gov Studies have shown that derivatization can increase the ionization efficiency for some compounds by up to 2.5 logIE units. nih.gov Furthermore, derivatization can prevent the formation of undesirable sodium adducts in the mass spectrometer, which can complicate spectra and reduce the primary signal intensity. nih.gov Reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) have been developed specifically for the high-speed analysis of amines and amino acids by LC-ESI-MS/MS, providing a common fragment ion that is useful for selective reaction monitoring (SRM). nih.gov
Optimization of Analytical Methods for Chiral Purity Assessment
The development of a reliable method for determining the chiral purity of (R)-Hexan-3-amine hydrochloride requires careful optimization of several parameters.
When using an indirect method, the choice of the chiral derivatizing agent (CDA) is critical. The CDA must react quantitatively with the amine, and the resulting diastereomers must be chromatographically resolvable. researchgate.netnih.gov The reaction conditions, including solvent, temperature, and reaction time, must be optimized to ensure the reaction goes to completion. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the enantiomeric excess. thieme-connect.de It is also imperative to ensure that neither the analyte nor the CDA undergoes racemization under the derivatization conditions. thieme-connect.de
For chromatographic separation, whether direct or indirect, parameters such as the mobile phase composition, flow rate, and column temperature must be optimized to achieve baseline resolution (Rs > 1.5) between the enantiomers or diastereomers. nih.gov Method validation according to International Conference on Harmonization (ICH) guidelines is necessary to ensure the method is simple, precise, accurate, and robust. nih.gov This includes assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
